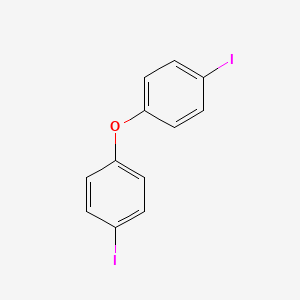

4,4'-Diiododiphenyl ether

Description

Contextualization within Halogenated Aromatic Ethers Research

Halogenated aromatic ethers are a class of organic compounds characterized by one or more halogen atoms attached to their aromatic ring structures, which are linked by an ether bond. This group includes a wide range of substances, such as chlorinated, brominated, and iodinated diphenyl ethers. Research into these compounds is driven by their diverse applications and environmental relevance. researchgate.net

Historically, significant research has focused on polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) due to their widespread use and subsequent discovery as persistent organic pollutants (POPs). researchgate.net Studies have tracked the temporal trends and environmental distribution of these compounds, noting a general decrease in chlorinated compounds since the 1970s, while brominated flame retardants like PBDEs saw an increase until the 1990s before declining. nih.govplos.org This environmental context has spurred research into the behavior, toxicity, and degradation of halogenated aromatics. acs.org

Beyond environmental science, halogenated aromatic ethers are crucial in materials science and synthetic chemistry. They serve as monomers and intermediates for high-performance polymers, such as polyimides and polyamide-imides, which are valued for their thermal stability. rsc.org The nature of the halogen substituent (chlorine, bromine, iodine) influences the compound's reactivity and the properties of the resulting materials, making the entire class a fertile ground for academic and industrial research. google.com

Significance of 4,4'-Diiododiphenyl Ether as a Model Compound

Within the broad class of halogenated aromatic ethers, this compound stands out as a significant model compound. Its importance stems from its well-defined structure and the specific reactivity of its carbon-iodine bonds. The iodine atoms serve as predictable and reactive sites for various chemical transformations, making the molecule an ideal substrate for studying reaction mechanisms and developing new synthetic methods. lookchem.com

A primary application of this compound is as a precursor and building block in organic synthesis. It is a key starting material in the production of other valuable chemicals, including 4,4'-dihydroxydiphenyl ether and 4,4'-diaminodiphenyl ether, through processes like hydrolysis and ammonolysis. google.comgoogle.comgoogle.com Furthermore, it is employed as a monomer in the synthesis of advanced polymers, such as copoly(arylene ether)s and oligo-aryl ethers. lookchem.comgoogle.comresearchgate.net The reactivity of the iodine substituents makes it particularly suitable for Ullmann-type coupling reactions and other transition-metal-catalyzed cross-couplings to form new carbon-carbon or carbon-heteroatom bonds. thieme-connect.de

The compound's relatively simple, symmetrical structure has also made it a subject of fundamental physicochemical studies. As early as 1935, its molecular geometry was investigated using electron diffraction to determine the C–O–C valence angle, providing foundational knowledge about the structure of diphenyl ethers. scispace.com This use as a simple system to probe fundamental chemical and physical properties is a hallmark of a model compound.

Evolution of Research Perspectives on Diiododiphenyl Ethers

The research focus on this compound and related compounds has evolved considerably over the decades. Early research, dating back to the mid-20th century, was primarily concerned with fundamental synthesis and characterization. For instance, studies from the 1960s described methods for its production via the oxidative iodination of diphenyl ether using reagents like iodic acid. google.comgoogle.com These foundational studies established the basic chemistry of the compound.

Over time, the perspective shifted from simple synthesis to leveraging the compound's unique properties for advanced applications. A significant trend has been the development of more economical and commercially viable production methods that avoid expensive or hazardous reagents, indicating a move towards industrial-scale application. google.comgoogle.com

In recent decades, research has increasingly focused on the role of this compound in materials science. The compound is now recognized as a valuable monomer for creating specialty polymers with desirable characteristics, such as thermal stability. tandfonline.com Its use in the synthesis of acetylene-containing polymers, for example, is part of a broader effort to develop high-temperature polymers that cure without the evolution of volatile by-products, which is a significant advantage in manufacturing composite components. tandfonline.com This evolution from a subject of basic chemical curiosity to a functional component in advanced materials reflects the broader trends in modern chemical research, where fundamental knowledge is increasingly translated into practical, high-performance applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 28896-49-3 |

| Molecular Formula | C₁₂H₈I₂O |

| Molecular Weight | 422.00 g/mol |

| Melting Point | 138-141 °C google.comgoogle.com |

| Boiling Point | 377.5 °C at 760 mmHg lookchem.com |

| Density | 2.066 g/cm³ lookchem.com |

| Flash Point | 182.1 °C lookchem.com |

| Appearance | Colorless crystals google.comgoogle.com |

Table 2: Selected Research Applications of this compound

| Research Area | Application | Key Finding/Outcome | References |

| Polymer Chemistry | Monomer for copoly(arylene ether)s | Used as a diiodoaromatic compound in polymerization processes. | google.com |

| Organic Synthesis | Precursor for 4,4'-dihydroxydiphenyl ether | Hydrolysis of the diiodo-compound yields the dihydroxy-compound. | google.comgoogle.com |

| Organic Synthesis | Precursor for oligo-aryl ethers | Serves as a starting material for ethynyl (B1212043) end-capped oligo-aryl ethers. | lookchem.comresearchgate.net |

| Structural Chemistry | Model for electron diffraction studies | Used to determine the C-O-C valence angle in diphenyl ethers. | scispace.com |

| Reaction Mechanism | Substrate for Ullmann coupling | Utilized in classic Ullmann-type reactions to form C-C bonds for dibenzofuran (B1670420) synthesis. | thieme-connect.de |

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-(4-iodophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEGXFQQYZIMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183086 | |

| Record name | Ether, bis(p-iodophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28896-49-3 | |

| Record name | 1,1′-Oxybis[4-iodobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28896-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, bis(p-iodophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028896493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iododiphenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ether, bis(p-iodophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

The synthesis of 4,4'-diiododiphenyl ether can be achieved through several methodologies, most notably via direct iodination of diphenyl ether. This approach involves the electrophilic substitution of hydrogen atoms on the aromatic rings with iodine.

Direct Iodination Approaches

Direct iodination of diphenyl ether is a common method for preparing this compound. The ether oxygen atom is an activating group, directing incoming electrophiles to the ortho and para positions. Due to steric hindrance, the para-substituted product, this compound, is generally favored.

The regioselectivity of the iodination of diphenyl ether is highly dependent on the reaction conditions and the iodinating agent used. The primary goal is to achieve di-iodination at the para positions of both phenyl rings, yielding the desired this compound. While mono-iodination at the para position can occur, reaction conditions are typically optimized to favor the formation of the di-iodinated product. researchgate.net In some cases, a mixture of this compound and 4-hydroxy-4'-iododiphenyl ether can be formed. google.com

Several iodinating systems have been developed to enhance the regioselectivity and efficiency of this transformation. For instance, the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid in acetonitrile (B52724) has been shown to be an effective method for the regioselective iodination of activated aromatic compounds like diphenyl ether. psu.edu This system allows for mild reaction conditions and short reaction times. psu.edu Another approach involves the use of iron(III) chloride as a catalyst with NIS, which also promotes highly regioselective iodination. acs.orgacs.org

Catalytic Systems in Iodination Reactions

To overcome the relatively low reactivity of iodine as an electrophile, catalytic systems are often employed to facilitate the iodination of diphenyl ether. These systems typically involve either acid catalysis or oxidative conditions.

In acid-catalyzed iodination, a Brønsted or Lewis acid is used to activate the iodinating agent, making it a more potent electrophile. For example, the combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid is an effective system for the iodination of activated aromatic compounds. psu.edu It is proposed that the active iodinating species is iodine trifluoroacetate, which is a highly reactive electrophile. psu.edu Strong acids like sulfuric acid can also be used as catalysts in the reaction of diphenyl ether with iodine. google.com The reaction proceeds by protonation of the ether oxygen, which further activates the aromatic rings towards electrophilic attack.

| Catalyst System | Reagents | Conditions | Yield | Reference |

| Trifluoroacetic Acid (cat.) | N-Iodosuccinimide, Diphenyl Ether | Acetonitrile, reflux | High | psu.edu |

| Sulfuric Acid | Iodine, Diphenyl Ether | Acetic acid, water, 50°C | 96% (crude) | google.com |

| Iron(III) Chloride | N-Iodosuccinimide, Diphenyl Ether | Dichloromethane or [BMIM]NTf2 | High | acs.orgacs.org |

Oxidative iodination involves the use of an oxidizing agent to convert iodide (I⁻) or hydrogen iodide (HI), formed during the reaction, back to the electrophilic iodine species (I₂ or I⁺). google.comgoogle.com This approach prevents the accumulation of HI, which can have inhibitory effects on the reaction. Common oxidizing agents include hydrogen peroxide, persulfates, and iodic acid. google.comgoogle.com

For instance, the iodination of diphenyl ether can be carried out using iodine and an oxidant like ammonium (B1175870) persulfate in the presence of an acid catalyst. google.comgoogle.com This method can lead to a nearly quantitative yield of this compound. google.com When hydrogen peroxide is used as the oxidant, a heavy metal catalyst, such as copper, may also be required in addition to the acid catalyst. google.comgoogle.com

| Oxidizing Agent | Catalyst | Solvent | Temperature | Yield | Reference |

| Ammonium Persulfate | Sulfuric Acid | Acetic Acid/Water | 80°C | Quantitative | google.comgoogle.com |

| Hydrogen Peroxide | Copper/Copper Ions, Sulfuric Acid | Acetic Acid/Water | 50°C | 81% (mixture) | google.comgoogle.com |

| Iodic Acid | - | Acetic Acid | - | 71% | google.comgoogle.com |

Advanced Synthetic Transformations Involving this compound

The presence of two reactive carbon-iodine bonds makes this compound a versatile building block for the synthesis of more complex molecules, particularly through cross-coupling reactions.

Cross-Coupling Reactions

Cross-coupling reactions are a powerful class of reactions in organic synthesis that form a new bond between two carbon atoms or a carbon and a heteroatom, typically with the aid of a transition metal catalyst. This compound is an excellent substrate for various cross-coupling reactions due to the high reactivity of the C-I bond.

One of the most significant applications of this compound is in Ullmann-type reactions. The Ullmann condensation, a copper-catalyzed reaction, can be used to form C-O, C-S, C-N, and C-C bonds. wikipedia.org For example, the Ullmann ether synthesis involves the coupling of an aryl halide with an alcohol or phenol (B47542) to form a diaryl ether. wikipedia.orgnih.govorganic-chemistry.org While traditionally requiring harsh conditions, modern methods have been developed that proceed under milder conditions. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are also widely used with aryl iodides like this compound. nobelprize.orgresearchgate.net These reactions offer a high degree of functional group tolerance and are instrumental in the synthesis of pharmaceuticals, natural products, and advanced materials. researchgate.netnih.gov For instance, the Suzuki coupling involves the reaction of an aryl halide with an organoboron compound, while the Heck reaction couples an aryl halide with an alkene. nobelprize.org The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. researchgate.net

The reactivity of the two iodo groups in this compound allows for sequential or double cross-coupling reactions, enabling the synthesis of symmetrical and unsymmetrical diaryl ether derivatives with diverse functionalities. For example, a double carbonylative Suzuki coupling of 4,4'-diiodobiphenyl (B1208875) (a related diiodoaryl compound) has been used to synthesize biphenyl-4,4'-diylbis(phenyl-methanone). asianpubs.org

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

| Ullmann Condensation | Copper | Phenols, Thiols, Amines | C-O, C-S, C-N |

| Suzuki Coupling | Palladium | Organoboron compounds | C-C |

| Heck Reaction | Palladium | Alkenes | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkynes | C-C |

Derivatization via Halogen Substitution

The iodine atoms in this compound can be replaced by other functional groups through substitution reactions, providing pathways to a range of derivatives.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For the reaction to proceed efficiently, the aromatic ring must be rendered electron-poor, typically by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orglibretexts.org

In the case of this compound, the ether linkage (-O-) is an electron-donating group, which activates the ring toward electrophilic attack but deactivates it for nucleophilic attack. Therefore, this compound is not an ideal substrate for standard SNAr reactions, as it lacks the necessary activation from strong electron-withdrawing groups. osti.gov Consequently, forcing a nucleophile to displace the iodide ions via a direct SNAr mechanism would require harsh conditions and is generally an unfavorable pathway compared to metal-catalyzed coupling alternatives.

A key derivatization of this compound is its conversion to 4,4'-dihydroxydiphenyl ether, a valuable monomer for high-performance polymers. ontosight.ai This transformation is achieved through a hydrolysis reaction that cleaves the carbon-iodine bonds. The process typically involves heating the iodinated compound in an aqueous alkaline medium, such as a sodium hydroxide (B78521) solution. google.com

| Starting Material | Reagents | Catalyst | Temperature | Product | Reference |

|---|---|---|---|---|---|

| This compound | Aqueous alkali metal hydroxide (e.g., NaOH) | Copper or Copper(I) ions | 100–200°C | 4,4'-Dihydroxydiphenyl ether | google.com |

Formation of Extended Aromatic Systems and Heterocycles

The bifunctional nature of this compound makes it an excellent building block for the synthesis of polymers and complex heterocyclic structures.

The compound can be directly polymerized to form extended aromatic systems. As previously mentioned, palladium-catalyzed carbonylation with diamines transforms this compound into high-molecular-weight aromatic polyamides. google.com Furthermore, it serves as a precursor to other important monomers. For example, the derivatization of this compound to 4,4'-diaminodiphenyl ether provides a key monomer for the synthesis of polyimides, which are known for their exceptional thermal stability and mechanical strength. rsc.orgresearchgate.net

While not typically used for direct cyclization, this compound is a versatile starting material for multi-step syntheses of complex heterocycles. The iodo groups can be converted into other functionalities, such as aldehydes, which then serve as precursors for cyclocondensation reactions. For instance, the related compound 4,4'-oxydibenzaldehyde can be reacted with active methylene (B1212753) compounds like malononitrile (B47326) or dimedone to construct bis-heterocyclic systems, including fused pyrans and xanthenes. nih.gov This indicates that a synthetic route starting with the conversion of the iodo groups of this compound into aldehyde groups would open a pathway to a wide array of complex, bridged heterocyclic molecules. nih.gov

Reactivity and Mechanistic Investigations

Mechanisms of Carbon-Iodine Bond Activation and Cleavage

The activation and subsequent cleavage of the C-I bond in 4,4'-diiododiphenyl ether are central to its functionalization and degradation. This can be achieved through thermal energy input or, more commonly, through catalytic processes that lower the activation energy for bond breaking.

| Bond | Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-F | 523 |

| C-Cl | 397 |

| C-Br | 335 |

| C-I | 272 |

This table presents generalized data for phenyl halides to illustrate the trend in bond energies.

Upon heating, the C-I bond can cleave, generating an aryl radical and an iodine radical. nih.govacs.org This initiation step can lead to a variety of subsequent reactions, including hydrogen abstraction from a solvent or another molecule, or recombination to form other products. In the context of diaryl ethers, high-temperature decomposition can also involve the cleavage of the more stable C-O ether bond, which has a BDE of approximately 314 kJ/mol. d-nb.info However, the significantly lower BDE of the C-I bond suggests that its scission is the more likely primary thermal event.

The C-I bonds of this compound are excellent handles for introducing new functional groups via transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for selective transformations under milder conditions. rsc.org

Common cross-coupling reactions involving aryl iodides include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This is a versatile method for creating biaryl structures. rsc.orgnih.gov

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding an alkynylated diphenyl ether. rsc.org The higher reactivity of aryl iodides over bromides allows for chemoselective coupling in molecules containing both halogens. rsc.org

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene. nih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond.

Ullmann Coupling: A copper-catalyzed reaction often used for the synthesis of diaryl ethers themselves, but can also be adapted for C-C bond formation.

The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the aryl iodide to a Pd(0) complex, forming an Ar-Pd(II)-I intermediate. This is followed by transmetalation (in Suzuki or Stille coupling) or carbopalladation (in Heck coupling), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govnih.gov The reactivity of the C-I bond makes the initial oxidative addition step particularly facile. peerj.com

Electron Transfer and Radical Pathways

Electron transfer processes can initiate the dehalogenation of this compound, leading to the formation of radical anions that subsequently cleave the C-I bond.

Studies on polybrominated diphenyl ethers (PBDEs) provide valuable analogies for the reductive deiodination of this compound. In anaerobic environments, microorganisms can reductively dehalogenate PBDEs. frontiersin.orgnih.gov This process is believed to proceed via an electron transfer mechanism where the PBDE acts as an electron acceptor. mdpi.com Upon accepting an electron, a radical anion is formed. This intermediate is unstable and rapidly eliminates a bromide ion, generating a debrominated aryl radical. This radical can then abstract a hydrogen atom from the surrounding medium to yield the final debrominated product. mdpi.com Given the lower bond dissociation energy and higher electron affinity of the C-I bond compared to the C-Br bond, a similar or even more facile reductive deiodination pathway is expected for this compound.

The general steps are:

Electron Transfer: Ar-I + e⁻ → [Ar-I]•⁻

Dissociation: [Ar-I]•⁻ → Ar• + I⁻

Hydrogen Abstraction: Ar• + [H] → Ar-H

This stepwise dehalogenation is often preferred over the cleavage of the stable ether linkage. mdpi.com

Halogenated aromatic compounds are effective at capturing low-energy electrons, a process known as dissociative electron attachment (DEA). rsc.orgmdpi.com The incoming electron is captured by the molecule, forming a temporary negative ion, which then dissociates. nih.govaps.org For halogenated compounds, the primary dissociation channel is the cleavage of the carbon-halogen bond. rsc.orgdntb.gov.ua

Theoretical and experimental studies on related halogenated molecules show that they possess high electron affinity, making them good electron acceptors. mdpi.comrsc.org The addition of an electron significantly weakens the C-X (X=halogen) bond, leading to nearly barrier-free dissociation, especially for brominated and iodinated compounds. mdpi.comrsc.org This process is highly relevant in understanding the degradation pathways of such compounds in reductive environments. The electron capture efficiency generally increases with the number and atomic weight of the halogen substituents. Therefore, this compound is expected to have a high cross-section for dissociative electron attachment, leading to efficient C-I bond cleavage.

Electrophilic and Nucleophilic Aromatic Reactivity

The aromatic rings of this compound can undergo both electrophilic and nucleophilic substitution, with the outcome directed by the existing substituents.

Conversely, nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the aromatic ring and displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.org While iodine is not a strong electron-withdrawing group like a nitro group, it is an excellent leaving group. Nucleophilic attack on one of the iodinated carbons can lead to the displacement of the iodide ion. This reactivity can be exploited for the synthesis of other substituted diphenyl ethers. For example, reaction with a nucleophile like a phenoxide could potentially lead to the formation of a polyether structure.

| Reaction Type | Directing Effects | Predicted Reactivity |

|---|---|---|

| Electrophilic Aromatic Substitution | Ether: Activating, ortho, para-directing Iodine: Deactivating, ortho, para-directing | Substitution occurs ortho to the ether linkage. Overall rate is slower than diphenyl ether. |

| Nucleophilic Aromatic Substitution | Iodine is a good leaving group. | Substitution of iodide by strong nucleophiles is possible at the C-I position. |

Influence of Molecular Architecture on Reactivity Profiles

The arrangement of atoms and functional groups within this compound and related molecules plays a crucial role in determining their chemical behavior. The ether bridge introduces flexibility into the molecular structure and influences the electronic properties of the aromatic rings. The iodine atoms, being excellent leaving groups, are the primary sites of reaction in cross-coupling and condensation polymerizations.

Detailed research findings have elucidated how modifications to the core diphenyl ether structure or the nature of the coupling partners affect reaction outcomes. For instance, in the synthesis of poly(ether ketone)s, the reactivity of the dihalide monomer is a critical factor. While 4,4'-difluorobenzophenone (B49673) is commonly used in nucleophilic substitution reactions to produce PEEK, the use of diiodo-aromatics like this compound in other polymerization reactions highlights the versatility of different halogen leaving groups. specialchem.comgoogle.com

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally follows the trend: I > Br > Cl. fishersci.co.uk This trend underscores the higher reactivity of the carbon-iodine bond in this compound compared to its chloro or bromo analogs, making it a favorable substrate for such transformations under milder conditions. fishersci.co.uk

The Ullmann condensation, a copper-catalyzed reaction, is another important transformation for aryl halides. wikipedia.orgwikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions, modern modifications have expanded its scope. wikipedia.orgwikipedia.org The reactivity of this compound in Ullmann-type reactions would be influenced by the electronic nature of the diphenyl ether backbone and the specific catalytic system employed. wikipedia.orgorganic-chemistry.org

The molecular architecture also has a profound impact on the properties of polymers derived from this compound. For example, the incorporation of the flexible ether linkage can enhance the processability and solubility of the resulting polymers. In the context of poly(aryleneethynylene) networks, the geometry of the monomers, including diiodinated species, dictates the pore dimensions and surface area of the resulting microporous materials. acs.org

Furthermore, the isomeric position of substituents on the diphenyl ether framework can dramatically alter physical properties and reactivity. Studies on diaminodiphenyl sulfone (DDS) isomers (3,3'-DDS vs. 4,4'-DDS) in epoxy resins have shown significant differences in network architecture and molecular motions, which in turn affect the material's macroscopic properties. usm.edu A similar influence of isomerism would be expected for substituted diiododiphenyl ethers.

Table 1: Reactivity of Aryl Halides in Suzuki-Miyaura Coupling

| Halogen (X) in Ar-X | Relative Reactivity |

| I | Highest |

| Br | Intermediate |

| Cl | Lowest |

This table illustrates the general reactivity trend of aryl halides in Suzuki-Miyaura cross-coupling reactions, highlighting the high reactivity of aryl iodides like this compound. fishersci.co.uk

Table 2: Research Findings on the Influence of Molecular Architecture

| Research Area | Key Finding | Reference |

| Poly(ether ketone) Synthesis | The choice of halogen on the aromatic monomer influences the polymerization conditions and properties of the resulting polymer. | specialchem.comgoogle.com |

| Suzuki-Miyaura Coupling | Aryl iodides are generally more reactive than aryl bromides or chlorides, allowing for milder reaction conditions. | fishersci.co.uk |

| Ullmann Condensation | Reaction efficiency is dependent on the electronic properties of the aryl halide and the copper catalyst system. | wikipedia.orgorganic-chemistry.org |

| Microporous Polymers | The geometry of dihalo-monomers is a key factor in controlling the pore size and surface area of poly(aryleneethynylene) networks. | acs.org |

| Isomer Effects | The substitution pattern on diphenyl ether analogues significantly impacts the resulting polymer network and properties. | usm.edu |

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 4,4'-Diiododiphenyl ether by providing information about the chemical environment of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons. Due to the symmetry of the molecule, the four protons on each phenyl ring are chemically equivalent to the corresponding protons on the other ring. The protons ortho to the iodine atoms will have a different chemical shift compared to the protons ortho to the ether linkage. The electron-withdrawing nature of the iodine atom and the ether oxygen will influence the shielding of these protons, causing them to resonate at specific frequencies. libretexts.org The protons on the aromatic rings will likely appear as a set of doublets due to spin-spin coupling with adjacent protons. Protons on carbons adjacent to an ether oxygen typically show absorptions in the region of 3.4 to 4.5 δ. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. pdx.edu For this compound, due to its symmetry, only four distinct signals are expected for the aromatic carbons. The carbon atoms bonded to the iodine atoms (ipso-carbons) will have a characteristic chemical shift, as will the carbons bonded to the ether oxygen. The remaining two types of aromatic carbons will also exhibit unique resonances. The chemical shifts of aromatic carbons typically fall within the range of 100-150 ppm. pdx.edu The carbon atoms bonded to the ether oxygen are expected to be shifted downfield, typically appearing in the 150-160 ppm range for phenyl ethers. ubc.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons (ortho to Iodine) | 7.6 - 7.8 |

| Aromatic Protons (ortho to Ether) | 6.8 - 7.0 |

| Aromatic Carbons (C-I) | 90 - 100 |

| Aromatic Carbons (C-O) | 155 - 160 |

| Aromatic Carbons (CH, ortho to I) | 138 - 142 |

| Aromatic Carbons (CH, ortho to O) | 118 - 122 |

Note: These are estimated values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Compound Identification and Purity Assessment

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity by identifying potential impurities.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₂H₈I₂O), which is approximately 421.9 g/mol . A key feature in the mass spectrum of iodine-containing compounds is the characteristic isotopic pattern of iodine (¹²⁷I is the only stable isotope).

Fragmentation of the molecular ion provides valuable structural information. For ethers, fragmentation often occurs at the C-O bond. researchgate.netvscht.cz Common fragmentation pathways for aryl ethers include cleavage of the ether bond, which can lead to the formation of iodophenoxy and iodophenyl radical cations. The loss of an iodine atom or the entire iodophenyl group are also plausible fragmentation patterns.

Table 2: Expected Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 422 | [C₁₂H₈I₂O]⁺ (Molecular Ion) |

| 295 | [C₆H₄IO]⁺ |

| 203 | [C₆H₄I]⁺ |

| 168 | [C₁₂H₈O]⁺ |

| 76 | [C₆H₄]⁺ |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorption bands corresponding to the vibrations of the aromatic rings, the C-O-C ether linkage, and the C-I bonds.

Key expected absorption bands include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹. vscht.cz

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring. vscht.cz

Asymmetric C-O-C stretching: A strong and characteristic band for aryl ethers is expected around 1270-1230 cm⁻¹. libretexts.org

Symmetric C-O-C stretching: This vibration may appear as a weaker band near 1075-1020 cm⁻¹.

C-I stretching: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 1580-1475 | C=C stretch | Aromatic Ring |

| 1270-1230 | Asymmetric C-O-C stretch | Aryl Ether |

| 850-800 | C-H out-of-plane bend | 1,4-disubstituted aromatic |

| 600-500 | C-I stretch | Aryl Iodide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The presence of the aromatic rings and the ether linkage constitutes a chromophore that absorbs UV radiation.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted benzene derivatives. Typically, benzene and its derivatives exhibit a strong absorption band (the E-band) below 200 nm and a weaker, more structured band (the B-band) between 230 and 270 nm. The presence of the iodine atoms and the ether oxygen as substituents will cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene. The specific absorption maxima (λmax) and their corresponding molar absorptivities (ε) are dependent on the solvent used for the analysis.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for its quantification. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile and thermally stable compound like this compound, GC-MS is an ideal method for its identification and quantification in complex mixtures. The retention time in the gas chromatogram provides a characteristic parameter for identification, while the mass spectrum of the eluting peak confirms the identity of the compound. The analysis of related polybrominated diphenyl ethers by GC-MS suggests that this technique is well-suited for halogenated diphenyl ethers. nih.gov

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is a suitable method. In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The retention time of the compound is a key parameter for its identification. The purity of the compound can be assessed by the presence of a single, sharp peak in the chromatogram. Quantification can be achieved by using a suitable detector, such as a UV detector set at a wavelength where the compound exhibits strong absorbance.

Column Chromatography for Purification

Column chromatography is a principal method for the purification of this compound, effectively separating it from byproducts and unreacted starting materials. This technique relies on the differential partitioning of the compound between a stationary phase and a mobile phase.

For the purification of this compound, a normal-phase chromatography setup is typically employed. This involves a polar stationary phase, most commonly silica gel, and a non-polar mobile phase. The choice of eluent is critical for achieving optimal separation. Given the non-polar nature of this compound, a solvent system with low polarity is generally effective.

Detailed research findings indicate that silica gel is a suitable adsorbent for this purification. The crude product, typically dissolved in a minimum amount of a suitable solvent, is loaded onto the top of a silica gel column. The separation is then achieved by eluting the column with a non-polar solvent. While specific solvent systems for this compound are not extensively detailed in publicly available literature, purification of structurally similar dihalogenated aromatic compounds has been successfully accomplished using hexane as the eluent amazonaws.com. The non-polar nature of hexane allows for the selective elution of the relatively non-polar this compound, while more polar impurities are retained on the silica gel column for a longer duration.

The progress of the separation is monitored by collecting fractions of the eluate and analyzing them, often by thin-layer chromatography (TLC). Fractions containing the pure this compound are then combined and the solvent is removed, typically by rotary evaporation, to yield the purified compound.

Below is a table summarizing the typical parameters used in the column chromatographic purification of compounds structurally similar to this compound, which can be inferred as a suitable methodology for this compound.

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Hexane |

| Elution Mode | Isocratic |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |

This methodology provides an effective means to obtain high-purity this compound, which is essential for its use in further synthetic applications and for accurate characterization.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the detailed examination of molecular properties starting from the fundamental principles of quantum mechanics. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to calculate the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It is employed to predict molecular geometries, vibrational frequencies, and energies of ground, transition, and excited states. nih.gov For 4,4'-Diiododiphenyl ether, DFT calculations would be used to determine its optimal molecular structure by finding the geometry with the lowest energy. arxiv.orgnih.gov

This process of geometry optimization provides key structural parameters. While specific, peer-reviewed DFT geometry optimization data for this compound is not extensively published, the expected outputs of such a calculation can be illustrated. The calculations, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield precise values for bond lengths, bond angles, and dihedral angles that define the molecule's conformation. nih.govresearchgate.net

Illustrative Data from a Hypothetical DFT Geometry Optimization:

| Structural Parameter | Description | Significance |

|---|---|---|

| C-I Bond Length | The distance between a carbon atom on the phenyl ring and the iodine atom. | Indicates the strength of the carbon-iodine bond, which is a potential site for chemical reactions. |

| C-O Bond Length | The distance between a phenyl carbon and the central ether oxygen. | Relates to the stability and reactivity of the ether linkage. |

| C-O-C Bond Angle | The angle formed by the two phenyl rings and the ether oxygen. | A key determinant of the molecule's overall shape and flexibility. |

| Phenyl Ring Dihedral Angle | The twist angle between the two phenyl rings. | Influences the molecule's conformation (e.g., planar vs. twisted) and its ability to pack in a solid state. |

These computed parameters are crucial for understanding the molecule's stability and steric properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. malayajournal.orgnih.gov FMO analysis for this compound would provide the energies of these orbitals and the resulting energy gap, offering predictive power regarding the molecule's reactivity in various chemical environments.

Illustrative Data from a Hypothetical FMO Analysis:

| Parameter | Energy (eV) | Chemical Significance |

|---|---|---|

| EHOMO | (Hypothetical Value) | Energy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons (ionization potential). |

| ELUMO | (Hypothetical Value) | Energy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap (ΔE) | (Hypothetical Value) | Energy difference between HOMO and LUMO; a key indicator of chemical reactivity and stability. researchgate.net |

The distribution of the HOMO and LUMO across the molecular structure would also reveal the most probable sites for nucleophilic and electrophilic attack.

Reaction Mechanism Pathway Exploration

Computational chemistry is an invaluable tool for exploring the detailed pathways of chemical reactions. By mapping the energy changes as reactants transform into products, researchers can identify intermediates, transition states, and determine the most energetically favorable reaction mechanism. A likely synthetic route for this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542) or an alkoxide. organic-chemistry.orgmdpi.com

Transition State Analysis

A transition state is a high-energy configuration along the reaction coordinate that represents the energy barrier that must be overcome for a reaction to proceed. longdom.org Computational methods are used to locate and characterize these fleeting structures. For the Ullmann ether synthesis, DFT calculations have been used to investigate the mechanism, including steps like oxidative addition of the aryl iodide to a copper(I) complex. nih.govacs.org

In the context of forming this compound, a transition state analysis would focus on the key steps, such as the oxidative addition of an iodoarene to a ligated copper-phenoxide complex. nih.gov Computational studies on similar Ullmann-type reactions suggest that this oxidative addition is often the turnover-limiting step. acs.org Identifying the geometry and energy of the transition state provides the activation energy (energy barrier) for the reaction, which is fundamental to understanding its kinetics.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometry. longdom.org By mapping the PES, chemists can visualize the entire reaction pathway from reactants to products, including all intermediates and transition states. longdom.orgarxiv.org This provides a comprehensive "roadmap" of the chemical transformation. longdom.org

For the synthesis of this compound via an Ullmann-type reaction, the PES would depict the energy landscape as the C-O bond is formed. The surface would show energy minima corresponding to the stable reactants (e.g., a copper phenoxide complex and an iodoarene), intermediates, and the final products. mdpi.com The path of lowest energy connecting these minima is the reaction pathway, and the highest point along this path is the transition state. longdom.org Such mapping helps elucidate the detailed mechanism, for instance, whether the reaction proceeds through a Cu(III) intermediate following oxidative addition. organic-chemistry.orgnih.gov

Prediction of Physicochemical Parameters from Molecular Descriptors (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govnih.gov This approach avoids the need for experimental measurement, which can be time-consuming or difficult for certain compounds. nih.gov QSPR models work by establishing a mathematical correlation between calculated molecular descriptors and an experimental property. nih.govresearchgate.net

For halogenated diphenyl ethers, QSPR models have been successfully developed to predict properties like vapor pressure, n-octanol/water partition coefficients (KOW), and water solubilities. nih.gov These models utilize molecular descriptors, which are numerical values derived from the chemical structure.

Examples of Molecular Descriptors Relevant to Halogenated Diphenyl Ethers:

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of Halogen Atoms | Basic molecular composition and size. talete.mi.it |

| Topological | Connectivity Indices, Zagreb Index | Atom connectivity and branching of the molecular skeleton. alvascience.com |

| Quantum-Chemical | Total Energy, Standard Heat of Formation, Average Molecular Polarizability | Electronic properties and intermolecular forces. nih.gov |

A QSPR model for a property like the boiling point of this compound would take the form of a regression equation. researchgate.net

Illustrative Hypothetical QSPR Model for Boiling Point (BP): BP = c0 + (c1 × Descriptor 1) + (c2 × Descriptor 2) + ... + (cn × Descriptor n)

In this equation, the 'c' values are coefficients determined by fitting the model to a training set of compounds with known boiling points. By calculating the relevant descriptors for this compound, its boiling point could be estimated using the established model. The robustness and predictive power of such models are typically validated using external test sets and cross-validation techniques. nih.gov

Modeling of Electronic and Optical Properties

Computational chemistry provides powerful tools for the theoretical investigation of molecules like this compound, offering predictions of their electronic and optical characteristics. These computational models are essential for understanding the fundamental properties of the molecule and for guiding the development of new materials.

Electronic Properties: The electronic behavior of this compound is primarily dictated by its diphenyl ether core structure, which is significantly influenced by the two iodine atoms. The ether linkage provides conformational flexibility, while the phenyl rings constitute a π-conjugated system. The iodine atoms, being large and possessing high electron density, are anticipated to substantially alter the electronic landscape of the parent diphenyl ether molecule.

Key parameters in understanding the electronic properties are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and the wavelength at which it will absorb light. The presence of iodine atoms is expected to decrease the HOMO-LUMO gap in comparison to the unsubstituted diphenyl ether. This is attributed to the contribution of iodine's high-energy p-orbitals to the molecular orbitals, which would result in a bathochromic (red) shift in the absorption spectrum.

Optical Properties: Theoretical modeling can be employed to forecast a range of optical properties, such as the absorption spectrum, molecular polarizability, and refractive index. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating UV-Vis absorption spectra. For this compound, the main electronic transitions are predicted to be of the π-π* type, localized on the phenyl rings. The iodine substituents are likely to introduce additional electronic transitions and modify the intensity and energy of the inherent transitions of the diphenyl ether scaffold.

A significant consequence of the iodine substitution is the anticipated high refractive index of the molecule. The high atomic number of iodine contributes to a greater number of electrons, which in turn increases the molar refractivity of the compound. According to the Lorentz-Lorenz equation, a higher molar refractivity, for a given molar volume, leads to a higher refractive index.

Below is an illustrative table of computationally predicted properties for this compound. These values are representative and would be subject to refinement through specific high-level computational studies.

| Property | Predicted Value | Computational Method |

| HOMO Energy | -5.9 eV | DFT/B3LYP |

| LUMO Energy | -1.1 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 4.8 eV | DFT/B3LYP |

| Wavelength of Maximum Absorption (λmax) | 285 nm | TD-DFT |

| Molar Refractivity | ~78 cm³/mol | DFT |

| Refractive Index (n) | > 1.7 | Inferred from high molar refractivity |

Computational Approaches in Materials Design

Computational chemistry is an indispensable tool for the in silico design and development of novel materials with specific, targeted properties. This compound is a promising candidate as a monomeric unit for the construction of high-performance polymers, especially those engineered to have a high refractive index.

High-Refractive-Index Polymers (HRIPs): The rational design of HRIPs is a prominent field in materials science, driven by their applications in optical components such as lenses, anti-reflective coatings, and advanced display technologies. A primary strategy for achieving a high refractive index in polymers is the incorporation of atoms with high atomic numbers and large polarizabilities, such as sulfur and halogen atoms. Iodine, in particular, is highly effective at enhancing the refractive index of a material. aalto.fi

Modern computational strategies, including Quantitative Structure-Property Relationship (QSPR) modeling and machine learning algorithms, enable the high-throughput screening of virtual libraries of monomers to predict the properties of the resulting polymers. mdpi.comnih.gov These in silico techniques can efficiently estimate key material properties, including the refractive index, glass transition temperature, and thermal stability. mdpi.com

Monomer Design and Virtual Screening: The material design process often commences with the generation of a large, diverse library of virtual monomer structures. Evolutionary algorithms can be utilized to systematically combine various molecular fragments to create novel monomer candidates. mdpi.comnih.gov The properties of these virtual monomers and the polymers they would form are then predicted using QSPR models. This computational pre-screening allows for the swift identification of the most promising candidates for experimental synthesis.

A typical computational workflow for the discovery of a new HRIP might include the following steps:

Fragment Database Creation: A library of synthetically feasible molecular building blocks is assembled.

Virtual Monomer Generation: An algorithm combines these fragments to produce a wide array of virtual monomers, potentially including derivatives of this compound.

Property Prediction: QSPR models are applied to predict the refractive index, Abbe number (a measure of dispersion), and other critical properties of the polymers derived from these monomers.

Candidate Prioritization: The most promising virtual monomers are selected for more rigorous and computationally intensive evaluation using methods like DFT. mdpi.comnih.gov

The incorporation of the this compound moiety into a polymer architecture is a theoretically sound approach for obtaining a high refractive index, owing to the significant polarizability of the iodine atoms. aalto.fi

The following table provides an example of predicted properties for a hypothetical polymer that includes this compound as a repeating unit.

| Polymer Property | Predicted Value | Rationale/Methodology |

| Refractive Index (n) | > 1.75 | High iodine content; Predicted by QSPR |

| Abbe Number (νd) | ~25 | High dispersion expected due to heavy atoms |

| Glass Transition Temperature (Tg) | 160-210 °C | Rigid aromatic backbone; Predicted by QSPR |

| Thermal Decomposition Temperature (Td) | > 360 °C | Stable aromatic structure; Predicted by QSPR |

This in silico-first approach dramatically accelerates the timeline for materials discovery by focusing experimental efforts on the most viable candidates, thereby conserving valuable resources. mdpi.comnih.gov

Environmental Research Perspectives

Environmental Occurrence and Distribution Mechanisms

Once in the environment, their distribution is governed by their physicochemical properties, such as low water solubility and high octanol-water partition coefficients. These characteristics lead to their association with particulate matter in water and air, facilitating their transport over long distances. For instance, studies on PBDEs have shown their presence in various environmental compartments, including surface waters, sediments, and biota, far from their original sources. nih.govnih.gov The distribution of these compounds is also influenced by environmental conditions, with factors like temperature and the amount of dissolved organic carbon affecting their partitioning between water and solid phases. nih.gov Given the structural similarity, it is plausible that 4,4'-Diiododiphenyl ether would follow similar distribution patterns, partitioning to organic-rich sediments and soils.

Environmental Fate and Transport Processes

The environmental fate and transport of this compound are dictated by a combination of physical, chemical, and biological processes. These include how the compound interacts with environmental matrices, how it breaks down, and its potential to accumulate in living organisms.

The sorption and desorption behavior of halogenated diphenyl ethers in soils and sediments is a critical factor in determining their mobility and bioavailability. While specific studies on this compound are lacking, research on 4,4'-dibromodiphenyl ether (BDE-15) provides insights into these processes. Studies have shown that compounds like BDE-15 exhibit a high affinity for soil organic matter, leading to strong sorption. This process can limit their movement through the soil profile and into groundwater. The sorption is often characterized by a high organic carbon-normalized sorption coefficient (Koc), indicating a preference for partitioning into the organic fraction of the soil. Desorption, on the other hand, can be a slow process, suggesting that once sorbed, these compounds can persist in the soil for extended periods. The nature of the soil components, such as the amount and type of organic matter, significantly influences these sorption and desorption dynamics.

The degradation of halogenated diphenyl ethers in the environment can occur through both biotic and abiotic pathways.

Biodegradation: Microbial degradation is a key process in the breakdown of many organic pollutants. Studies on dihalodiphenyl ethers have shown that certain bacteria, such as Sphingomonas sp., can utilize these compounds as a carbon source. The degradation pathway often involves the cleavage of the ether bond, followed by the breakdown of the resulting aromatic rings. For example, the transformation of 4,4'-dibromodiphenyl ether by resting cells of Sphingomonas sp. strain SS33 has been shown to yield mononuclear haloaromatic compounds like 4-bromophenol and 4-bromocatechol. researchgate.net Similarly, Cupriavidus sp. WS has been found to degrade diphenyl ether and its brominated derivatives through the action of biphenyl dioxygenase enzymes. researchgate.net These findings suggest that microbial degradation of this compound could potentially occur, leading to the formation of iodinated phenols and catechols.

Abiotic Degradation: Photodegradation, or the breakdown of compounds by light, is another important environmental degradation pathway for some halogenated diphenyl ethers. However, the specific photodegradation pathways and rates for this compound have not been reported. Studies on other diphenyl ethers, such as 1,4-dioxane, indicate that degradation can be initiated by hydroxyl radicals in the atmosphere. ethz.ch

Persistent organic pollutants with high lipophilicity, like many halogenated diphenyl ethers, have the potential to bioaccumulate in organisms and biomagnify through food webs.

Bioaccumulation: Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding medium. Research on 4,4'-dibromodiphenyl ether (BDE-15) in crucian carp has demonstrated its bioaccumulation, with the highest concentrations found in the gills and liver. nih.gov The study also identified several biotransformation products, including hydroxylated and debrominated metabolites, indicating that while the compound bioaccumulates, it also undergoes metabolic processes within the fish. nih.gov Given its structural similarity, this compound is also expected to have a potential for bioaccumulation in aquatic organisms. The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (Kow); substances with a log Kow greater than 2 are considered to have a potential for bioaccumulation. researchgate.net

Biomagnification: Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. While direct evidence for the biomagnification of this compound is not available, the properties of persistent organic pollutants suggest this is a possibility. For a substance to biomagnify, it must be persistent, bioavailable, and lipophilic. Chemicals with a log Kow between 2 and 11 and a log Koa (octanol-air partition coefficient) between 6 and 12 are considered to have a high environmental bioaccumulation potential. researchgate.net

Analytical Techniques for Environmental Monitoring

The accurate detection and quantification of trace levels of halogenated compounds like this compound in complex environmental matrices require sophisticated analytical techniques.

Effective sample preparation is crucial for the reliable analysis of trace organic contaminants. The goal is to isolate the target analyte from the complex sample matrix (e.g., water, soil, sediment, biota) and concentrate it to a level suitable for instrumental analysis. Common techniques for the extraction of halogenated diphenyl ethers from environmental samples include:

Solid-Phase Extraction (SPE): This is a widely used technique for extracting and concentrating organic pollutants from aqueous samples. scispace.com The water sample is passed through a solid sorbent material that retains the analyte of interest, which is then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Soxhlet Extraction: This technique is commonly used for extracting analytes from solid samples like soil and sediment using an organic solvent. well-labs.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, this method uses elevated temperatures and pressures to increase the efficiency and speed of extraction from solid matrices.

After extraction, a "clean-up" step is often necessary to remove co-extracted interfering compounds. This can be achieved using techniques like column chromatography with adsorbents such as silica gel or alumina (B75360). vliz.be

Table 1: Common Sample Preparation Techniques for Halogenated Diphenyl Ethers

| Technique | Sample Matrix | Principle |

|---|---|---|

| Solid-Phase Extraction (SPE) | Water | Partitioning of the analyte between a solid sorbent and the liquid sample. |

| Liquid-Liquid Extraction (LLE) | Water | Partitioning of the analyte between two immiscible liquid phases. |

| Soxhlet Extraction | Soil, Sediment, Biota | Continuous extraction of the analyte from a solid matrix using a recycling solvent. |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Biota | Extraction with organic solvents at elevated temperatures and pressures. |

Detection and Quantification in Complex Environmental Samples

The detection and quantification of this compound in complex environmental matrices such as soil, sediment, and water present significant analytical challenges. Due to its classification as a persistent organic pollutant (POP), it is often present at trace levels, necessitating highly sensitive and selective analytical methodologies. The lipophilic nature of this compound leads to its accumulation in fatty tissues of organisms and partitioning into the organic matter of soil and sediment, further complicating its extraction and analysis.

Sample Preparation: The initial and most critical step in the analysis of this compound from environmental samples is efficient extraction and cleanup. For solid matrices like soil and sediment, common extraction techniques include Soxhlet extraction, accelerated solvent extraction (ASE), and pressurized liquid extraction (PLE). These methods utilize organic solvents such as hexane or a mixture of hexane and dichloromethane to isolate the target analyte from the sample matrix. Water samples are typically subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

Following extraction, a cleanup step is imperative to remove co-extracted matrix components (e.g., lipids, humic acids) that can interfere with instrumental analysis. This is often achieved using column chromatography with adsorbents like silica gel, alumina, or Florisil. A combination of these materials in a multi-layered column can effectively separate the analyte from interfering compounds.

Analytical Instrumentation: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of this compound. The compound's volatility and thermal stability make it amenable to GC separation. For enhanced selectivity and sensitivity, particularly in complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) is often employed. In GC-MS/MS, specific precursor-to-product ion transitions for this compound are monitored, significantly reducing background noise and improving detection limits. While specific parameters for this compound are not widely documented, methods for similar iodinated aromatic compounds can be adapted. For instance, a capillary column such as a DB-5MS or equivalent is typically used, with an oven temperature program that ramps from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 280°C) to ensure the elution of the analyte. nih.govresearchgate.net Electron ionization (EI) is a common ionization technique, and for increased sensitivity for halogenated compounds, negative chemical ionization (NCI) can be utilized.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative analytical approach, particularly for samples that are difficult to volatilize or for analytes that are thermally labile. While less common for non-polar compounds like this compound, LC-MS/MS with atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) in negative ion mode can be effective. The separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Interactive Data Table: Illustrative GC-MS/MS Parameters for Analysis of Iodinated Aromatic Compounds

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Rxi-5MS (30 m x 0.25 mm x 0.25 µm) |

| Injection Mode | Splitless |

| Injector Temperature | 270 °C |

| Carrier Gas | Helium |

| Linear Velocity | 35 cm/s |

| Oven Program | 40 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 1 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Ion Source Temperature | 200 °C |

| Interface Temperature | 280 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined based on the mass spectrum of this compound |

| Product Ion(s) (m/z) | To be determined from fragmentation of the precursor ion |

| Collision Gas | Argon |

Risk Assessment Frameworks and Modeling

Assessing the environmental risk of this compound involves a structured framework that integrates information on its sources, environmental fate, and potential for adverse effects. Given its persistence and potential for bioaccumulation, multimedia environmental fate models are crucial tools in this assessment. These models simulate the partitioning and transport of the chemical between different environmental compartments, such as air, water, soil, and sediment.

Multimedia Environmental Fate Models: Models like SimpleBox and CalTOX are commonly used to predict the environmental distribution and persistence of POPs. These models are based on the principle of fugacity, which describes the "escaping tendency" of a chemical from a particular phase. The models require a set of chemical-specific input parameters, including physical-chemical properties and degradation rates in various media.

Key chemical-specific input parameters for modeling the environmental fate of this compound include:

Molar Mass: The mass of one mole of the substance.

Vapor Pressure: A measure of the volatility of the substance.

Water Solubility: The maximum amount of the substance that can dissolve in water.

Octanol-Water Partition Coefficient (Kow): A measure of the chemical's lipophilicity and potential for bioaccumulation.

Organic Carbon-Water Partition Coefficient (Koc): Describes the tendency of the chemical to adsorb to organic matter in soil and sediment.

Henry's Law Constant: Indicates the partitioning of the chemical between air and water.

Degradation Half-lives: The time it takes for half of the chemical to be degraded in air, water, soil, and sediment through processes like photolysis, hydrolysis, and biodegradation.

Risk Characterization: The output of these models provides predicted environmental concentrations (PECs) in different compartments. These PECs are then compared to predicted no-effect concentrations (PNECs) for various organisms to characterize the risk. The risk characterization ratio (RCR), which is the ratio of PEC to PNEC, is used to determine if the predicted environmental concentrations are likely to pose a risk to the ecosystem. An RCR greater than one suggests a potential for adverse effects, triggering further investigation or risk management actions.

The CalTOX model, for instance, is a multimedia total exposure model that can be used to assess the potential health risks to humans from exposure to hazardous substances in the environment. researchgate.net It considers multiple exposure pathways, including inhalation, ingestion of contaminated food and water, and dermal contact.

Interactive Data Table: Key Input Parameters for Multimedia Environmental Fate Models for this compound (Illustrative)

| Parameter | Value (Estimated) | Environmental Compartment |

| Molar Mass ( g/mol ) | 422.00 | N/A |

| Vapor Pressure (Pa) | Low (estimated) | Air |

| Water Solubility (mg/L) | Low (estimated) | Water |

| Log Kow | High (estimated) | Biota, Sediment, Soil |

| Log Koc | High (estimated) | Sediment, Soil |

| Henry's Law Constant (Pa·m³/mol) | Moderate (estimated) | Air-Water Interface |

| Half-life in Air (days) | > 2 | Air |

| Half-life in Water (days) | > 180 | Water |

| Half-life in Soil (days) | > 180 | Soil |

| Half-life in Sediment (days) | > 180 | Sediment |

Based on the scientific literature, there is currently insufficient specific data available for the chemical compound This compound to fully address the detailed biological and toxicological mechanisms outlined in your request. Research has not extensively covered its specific interactions with the receptors, enzymes, and cellular pathways mentioned.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for "this compound" at this time. The available search results frequently refer to different, though structurally related, compounds such as 4,4'-Diaminodiphenyl ether or other halogenated diphenyl ethers, but lack the specific mechanistic data for the diiodo- variant.

Biological Activity and Interaction Mechanisms

Structure-Activity Relationship (SAR) Studies for Diiododiphenyl Ether Derivatives

The structure-activity relationship (SAR) of diiododiphenyl ether derivatives is intrinsically linked to their analogy with thyroid hormones, such as thyroxine (T4) and triiodothyronine (T3). The diphenyl ether core structure is a fundamental scaffold for interaction with thyroid hormone receptors (TRs), and modifications to this core, particularly the position and nature of substituents, significantly influence biological activity.

The hallmark of thyroid hormones is the thyronine nucleus, which is a diphenyl ether structure. Thyroxine (T4), the primary secreted form of thyroid hormone, features a 4,4'-diiododiphenyl ether core with additional iodine atoms at the 3 and 5 positions of the inner ring and a 4'-hydroxyl group and an alanine side chain on the outer ring. oncohemakey.com The conversion of T4 to the more potent T3 involves the deiodination of the 5' position. oncohemakey.com These natural compounds have served as the foundation for extensive SAR studies to develop synthetic thyromimetics with potentially improved therapeutic profiles.

Key structural features that govern the biological activity of diiododiphenyl ether derivatives in the context of thyromimetic action include:

The Diphenyl Ether Linkage: The ether oxygen bridge between the two phenyl rings establishes the fundamental three-dimensional conformation necessary for receptor binding. The angle between the two phenyl rings, which is approximately 120 degrees, is a critical determinant of activity. oncohemakey.com

Iodine Substitution: The presence and position of iodine atoms are paramount for high-affinity binding to thyroid hormone receptors. The bulky iodine atoms at the 3, 5, 3', and 5' positions constrain the rotational flexibility of the phenyl rings, forcing them into a nearly perpendicular conformation that is optimal for receptor interaction. oncohemakey.com

The 4'-Hydroxyl Group: The hydroxyl group on the outer ring is a crucial feature for hydrogen bonding within the receptor's ligand-binding domain, significantly contributing to binding affinity and agonist activity.

The Inner Ring Side Chain: An acidic side chain, typically an alanine or a propionic acid group, at the 1-position of the inner ring is important for biological activity. This group interacts with specific residues in the thyroid hormone receptor.

The following table summarizes the relative binding affinities of some diphenyl ether derivatives to thyroid hormone receptors, illustrating key SAR principles.

| Compound | Substitution Pattern | Relative Binding Affinity to TRβ | Key SAR Observation |

| L-Thyroxine (T4) | 3,5,3',5'-Tetraiodo, 4'-OH, Alanine side chain | 10 | The presence of four iodine atoms provides high affinity. |

| L-Triiodothyronine (T3) | 3,5,3'-Triiodo, 4'-OH, Alanine side chain | 100 | Removal of the 5'-iodine significantly increases binding affinity and biological potency. |

| 3,5-Diiodo-L-thyronine (T2) | 3,5-Diiodo, 4'-OH, Alanine side chain | 1 | The absence of the 3'-iodine dramatically reduces binding affinity. |

| Reverse T3 (rT3) | 3,3',5'-Triiodo, 4'-OH, Alanine side chain | <1 | The absence of the 5-iodine on the inner ring leads to very low affinity. |

| Tetraiodothyroacetic acid (Tetrac) | 3,5,3',5'-Tetraiodo, 4'-OH, Acetic acid side chain | ~10 | The acetic acid side chain is well-tolerated for binding. |

| 3,5-Diiodothyropropionic acid | 3,5-Diiodo, 4'-OH, Propionic acid side chain | ~5 | Demonstrates that variations in the acidic side chain can maintain significant binding. |

Data is compiled from multiple sources and represents approximate relative affinities to illustrate SAR principles.